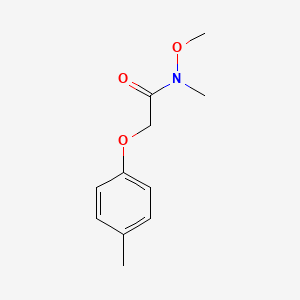

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide

Description

N-Methoxy-N-methyl-2-(p-tolyloxy)acetamide is an acetamide derivative featuring a methoxy-methyl group on the nitrogen atom and a para-tolyloxy (p-tolyloxy) substituent on the α-carbon of the acetamide backbone. This compound belongs to a class of acylating agents and intermediates widely used in organic synthesis, particularly in the preparation of ketones via Wittig reactions . Its structure is characterized by the presence of a polar N-methoxy-N-methyl (Weinreb amide) group, which enhances stability and reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9-4-6-10(7-5-9)15-8-11(13)12(2)14-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQWZBRSSYWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of p-toluidine with o-vanillin to form an imine intermediate, which is then reduced using sodium borohydride to yield the desired acetamide . The reaction conditions typically involve the use of methanol as a solvent and glacial acetic acid to neutralize excess sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the elimination of recrystallization steps can prevent product loss and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-Methoxy-N-methyl-2-(p-tolyloxy)acetamide and Analogs

Key Observations :

- The para-tolyloxy group in the target compound contributes to steric bulk and lipophilicity compared to ortho-tolyl (3b) or 4-chlorophenyl (3c) analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The N-methoxy-N-methyl group in 3b results in a liquid (oil) form due to reduced crystallinity, whereas oxadiazole-containing analogs (12c, 12d, 12e) exhibit higher melting points and solid states .

- HPLC purity varies with structural complexity; for example, 12d achieves 99.9% purity due to efficient chromatographic separation .

Key Observations :

- The Weinreb amide group in the target compound enables its use in Wittig reactions for synthesizing α,β-unsaturated ketones, critical in natural product synthesis .

- Oxadiazole analogs (12c, 12d, 12e) demonstrate potent proteasome inhibition, highlighting the impact of heterocyclic appendages on bioactivity .

Spectroscopic and Analytical Comparisons

- ¹H NMR Shifts : The para-tolyloxy group in the target compound would exhibit characteristic aromatic protons at δ ~6.8–7.2 ppm, similar to 3b (δ 7.14–7.19 ppm) .

- Isomerism : Compounds like 12c and 12d show 2:1 or multiple isomer ratios in NMR, attributed to restricted rotation around the N–C(O) bond or oxadiazole ring conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.